![molecular formula C15H19N3O3 B609338 MRZ-99030 CAS No. 1123071-24-8](/img/structure/B609338.png)
MRZ-99030
描述
MRZ-99030 是一种新型化合物,被开发为 β-淀粉样蛋白聚集的调节剂。它在治疗神经退行性疾病(如青光眼和年龄相关性黄斑变性)方面显示出前景。 该化合物通过阻止有毒可溶性寡聚 β-淀粉样蛋白物种的形成起作用,这些物种与这些疾病的病理有关 .
准备方法
MRZ-99030 的合成涉及 D-色氨酸和 2-氨基-2-甲基丙酸的组合。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 该化合物通常使用标准的肽合成技术制备,这可能涉及固相合成和随后的纯化步骤 .
化学反应分析
MRZ-99030 主要经历与作为 β-淀粉样蛋白聚集调节剂的作用相关的反应。它不直接阻止单体 β-淀粉样蛋白物种之间的早期蛋白质-蛋白质相互作用,而是促进形成大型、无定形、球状 β-淀粉样蛋白物种。 这个过程减少了中间有毒可溶性寡聚 β-淀粉样蛋白物种的量 . 在其治疗作用中,该化合物不会经历典型的化学反应,如氧化、还原或取代。
科学研究应用
Neuroprotective Effects in Alzheimer's Disease
MRZ-99030 has demonstrated significant neuroprotective effects in various animal models. Studies have shown that it can reverse synaptotoxic effects caused by β-amyloid oligomers. For example, in murine hippocampal slices, this compound administered at a 10:1 stoichiometric excess to β-amyloid effectively restored long-term potentiation (LTP) disrupted by these oligomers .
Key Findings:
- Prevents synaptotoxicity induced by β-amyloid oligomers.
- Ameliorates cognitive deficits in animal models.
- Reduces resting calcium levels in neurons affected by β-amyloid .
Applications in Glaucoma and AMD
In the context of glaucoma and AMD, this compound has been evaluated for its ability to protect retinal ganglion cells from β-amyloid-induced toxicity. In vivo studies have indicated that topical administration can significantly reduce retinal ganglion cell loss and axonal damage associated with increased intraocular pressure, a common issue in glaucoma patients .
Clinical Observations:
- Dose-dependent neuroprotection observed in cynomolgus monkeys with induced glaucoma.
- Topical administration resulted in up to 95% reduction in retinal ganglion cell loss compared to controls .
Case Studies and Clinical Trials
Several case studies highlight the efficacy and safety profile of this compound:
- Phase 1 Study : Conducted to assess safety and tolerability in healthy volunteers and glaucoma patients, indicating that this compound is well-tolerated at various dosages .
- Animal Model Studies : Research involving transgenic mice has shown that this compound can significantly reduce apoptosis in retinal cells under conditions mimicking glaucoma and AMD .
- In Vitro Studies : Recent investigations have demonstrated that even at dilutions below therapeutic levels, this compound can prevent the aggregation of toxic β-amyloid oligomers, showcasing its potential for long-lasting effects even after drug concentrations decrease .
作用机制
MRZ-99030 通过触发非淀粉样蛋白生成的自传播途径来调节 β-淀粉样蛋白聚集。 这条途径阻止了淀粉样蛋白生成纤维结构的形成,并减少了中间有毒可溶性寡聚 β-淀粉样蛋白物种的数量 . 该化合物与 β-淀粉样蛋白具有高亲和力,并促进非毒性聚集体的形成,从而保护神经元细胞免受 β-淀粉样蛋白诱导的损伤 .
相似化合物的比较
生物活性
MRZ-99030, also known as GAL-101, is a dipeptide compound under investigation for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease (AD), glaucoma, and age-related macular degeneration (AMD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and implications for treatment.
This compound functions primarily as an Aβ aggregation modulator , which means it interferes with the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers. The compound promotes a non-amyloidogenic aggregation pathway, leading to the formation of large, non-toxic aggregates instead of harmful oligomeric species. This mechanism is crucial because soluble Aβ oligomers are implicated in synaptic dysfunction and neurodegeneration associated with Alzheimer's disease and other conditions.
Key Findings on Mechanism
- Prevention of Toxic Oligomers : this compound has been shown to prevent the formation of soluble toxic oligomeric Aβ species in vitro. Studies indicate that it does not directly inhibit early protein/protein interactions but rather facilitates the aggregation into benign forms .
- Stoichiometric Requirements : Effective modulation requires a 10-20 fold excess of this compound over Aβ concentrations. For instance, in glaucoma treatment, up to 150 nM of this compound may be necessary to counteract a maximum Aβ concentration of 1-15 nM in the retina .
- Neuroprotective Effects : In vivo studies demonstrate that this compound can protect against Aβ-induced toxicity in various cell types including PC12 cells and retinal ganglion cells .
Efficacy in Preclinical Studies
Numerous preclinical studies have evaluated the efficacy of this compound across different models:
Clinical Development
This compound is currently undergoing clinical trials for its application in treating dry AMD. Phase 2 trials are being conducted to assess its effectiveness and safety profile in humans. Early results have shown promising outcomes regarding its ability to modulate Aβ aggregation without significant adverse effects .
Case Studies
Several case studies have highlighted the potential benefits of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, this compound administration led to improved cognitive performance and reduced synaptic impairment attributed to Aβ accumulation .
- Glaucoma Treatment : In patients with glaucoma, preliminary data suggest that topical application of this compound may help preserve visual function by mitigating retinal damage associated with elevated Aβ levels .
属性
CAS 编号 |
1123071-24-8 |
---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1 |
InChI 键 |
SHAXSXUDZJSSCN-LLVKDONJSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
手性 SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。